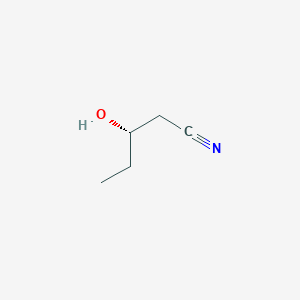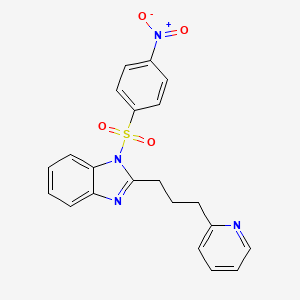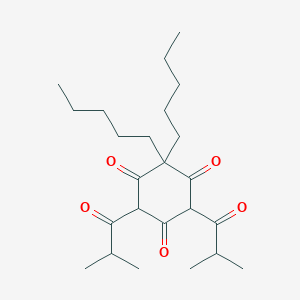![molecular formula C12H14O3 B12560988 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol CAS No. 188600-23-9](/img/structure/B12560988.png)
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a phenol group and a hydroxy-methylpentynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol typically involves the reaction of 4-hydroxy-4-methylpent-2-yn-1-ol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using appropriate industrial equipment and conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit certain enzymes due to its phenolic structure.
Antioxidant Activity: Ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-methylpent-2-ynoic acid: Shares the hydroxy-methylpentynyl group but lacks the phenol group.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Contains a phenol group but has a different alkyne substituent.
Propiedades
Número CAS |
188600-23-9 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(4-hydroxy-4-methylpent-2-ynoxy)phenol |
InChI |
InChI=1S/C12H14O3/c1-12(2,14)8-5-9-15-11-7-4-3-6-10(11)13/h3-4,6-7,13-14H,9H2,1-2H3 |
Clave InChI |
AGBDPIWIWYLDAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CCOC1=CC=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
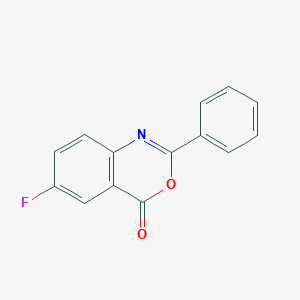
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
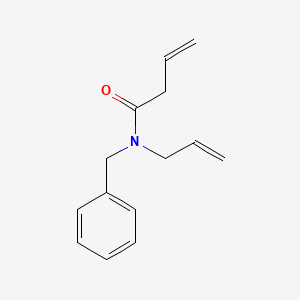
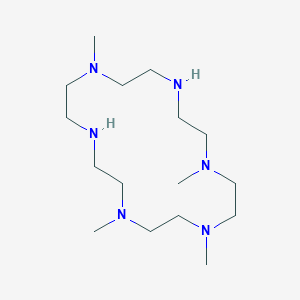
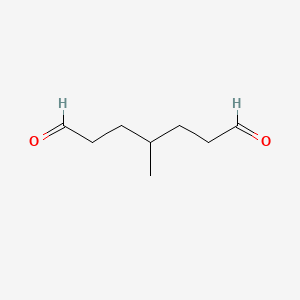
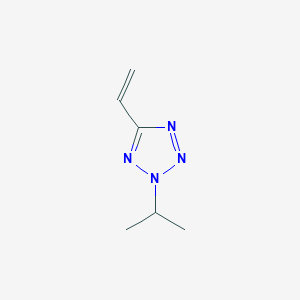
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
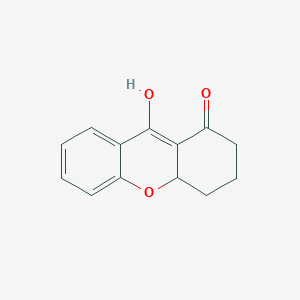
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)

